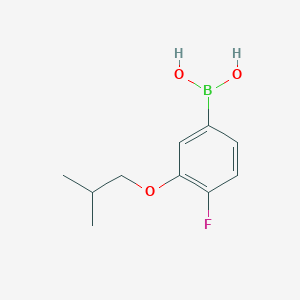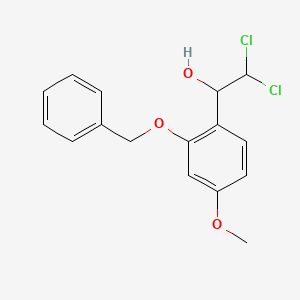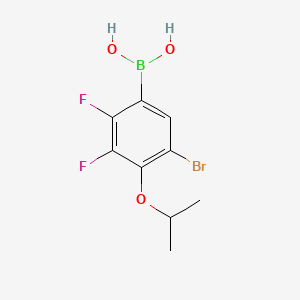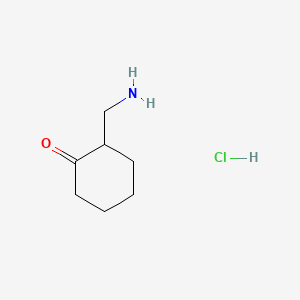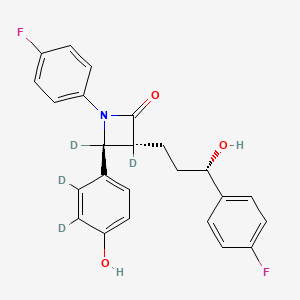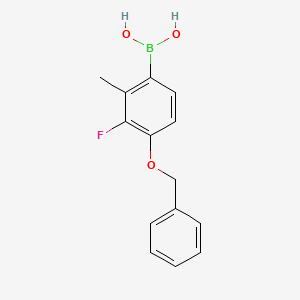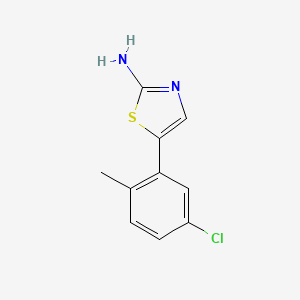
5-(5-Chloro-2-methylphenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-methylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine typically involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve microwave-assisted synthesis, which provides a rapid and efficient way to produce these compounds. This method reduces reaction times and increases yields compared to traditional heating methods .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Chloro-2-methylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can introduce halogen atoms at specific positions on the thiazole ring, while oxidation reactions can convert the thiazole ring into various oxidized derivatives .
Aplicaciones Científicas De Investigación
5-(5-Chloro-2-methylphenyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(5-Chloro-2-methylphenyl)thiazol-2-amine include other thiazole derivatives such as:
- 5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
- 5-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 5-(4-Methoxyphenyl)thiazol-2-amine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups can enhance its antimicrobial properties and make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C10H9ClN2S |
|---|---|
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
5-(5-chloro-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-2-3-7(11)4-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
Clave InChI |
QLGWHNYFXPPPGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


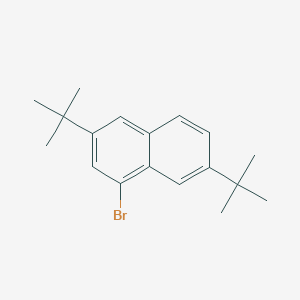

![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)

![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
